
methyl 4-(2,2,2-trifluoroethyl)benzoate
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Overview
Description
Methyl 4-(2,2,2-trifluoroethyl)benzoate is an organic compound with the molecular formula C10H9F3O2. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a 2,2,2-trifluoroethyl group. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2,2,2-trifluoroethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 4-(2,2,2-trifluoroethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Substitution: Various substituted benzoates.
Reduction: 4-(2,2,2-trifluoroethyl)benzyl alcohol.
Oxidation: 4-(2,2,2-trifluoroethyl)benzoic acid.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(2,2,2-trifluoroethyl)benzoate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. The trifluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates, making them more effective and reducing side effects. This compound is explored for its potential in drug design, particularly for fluorinated pharmaceuticals that exhibit improved bioactivity and selectivity .
Agrochemical Formulations
In agricultural chemistry, this compound is investigated for its role in developing effective pesticides and herbicides. The compound's properties allow for targeted action against specific pests while minimizing environmental impact. Research indicates that compounds with fluorinated groups often exhibit enhanced efficacy in agrochemical applications .
Material Science
The compound is also significant in material science for developing advanced materials such as polymers and coatings. Its unique thermal and chemical resistance properties make it suitable for applications requiring durability and stability under harsh conditions .
Biochemical Research
In biochemical assays, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its reactive nature allows researchers to investigate complex biochemical processes with greater precision .
Chemical Reactions
This compound undergoes various chemical reactions that broaden its applicability:
- Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
- Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
- Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study published in a leading journal highlighted its role as an intermediate in synthesizing novel anti-cancer agents where the trifluoroethyl moiety significantly improved pharmacokinetic properties .
- Research focusing on agrochemical applications demonstrated that formulations containing this compound showed increased effectiveness against resistant pest strains compared to traditional compounds .
Mechanism of Action
The mechanism of action of methyl 4-(2,2,2-trifluoroethyl)benzoate is largely influenced by the trifluoromethyl group. This group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The electron-withdrawing nature of the trifluoromethyl group can also affect the reactivity of the aromatic ring, influencing the compound’s interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 4-(2,2,2-trifluoroethyl)phenylacetate
- Methyl 4-(2,2,2-trifluoroethyl)benzamide
Uniqueness
Methyl 4-(2,2,2-trifluoroethyl)benzoate is unique due to the specific positioning of the trifluoroethyl group, which imparts distinct electronic and steric effects compared to other trifluoromethylated compounds. This uniqueness makes it a valuable compound in various chemical and pharmaceutical applications.
Biological Activity
Methyl 4-(2,2,2-trifluoroethyl)benzoate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group significantly influences its chemical behavior, enhancing lipophilicity and metabolic stability, which are critical for drug design and development.
Chemical Structure and Properties
This compound has the following molecular formula: C10H10F3O2. Its structure can be represented as:
The presence of the trifluoroethyl group not only affects the compound's solubility but also its interaction with biological targets. This group can enhance binding affinity to lipid membranes and proteins, potentially leading to increased efficacy in pharmacological applications.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and interact with various receptors. The trifluoroethyl moiety contributes to the compound's lipophilicity, allowing better membrane penetration and interaction with biological targets. Studies have indicated that this compound may possess anti-inflammatory and antimicrobial properties , making it a candidate for therapeutic applications.
Case Studies
- Antimicrobial Activity : In vitro studies have shown that compounds containing trifluoroethyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated analogs. This compound was tested against various bacterial strains, demonstrating significant inhibition zones, particularly against Gram-positive bacteria .
- Anti-inflammatory Effects : Research has indicated that this compound can modulate inflammatory pathways. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6 .
Comparative Analysis
The following table summarizes key features and biological activities of this compound compared to related compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
This compound | C10H10F3O2 | Trifluoroethyl group enhances lipophilicity | Antimicrobial, anti-inflammatory |
Methyl 4-hydroxybenzoate | C8H8O3 | Lacks trifluoroethyl group | Limited biological activity |
Trifluoromethylphenol | C7H5F3O | Contains trifluoromethyl but lacks ester | Moderate antimicrobial activity |
Research Findings
Recent studies have focused on the synthesis and application of this compound in drug development. The compound has been explored as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects. Its unique structural properties make it a valuable moiety in designing fluorinated pharmaceuticals .
Properties
CAS No. |
1254114-69-6 |
---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
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